molecular formula C4H8ClN3S B1353149 2-(2-Cyanoethyl)isothiourea monohydrochloride CAS No. 6634-40-8

2-(2-Cyanoethyl)isothiourea monohydrochloride

Cat. No. B1353149
CAS RN: 6634-40-8
M. Wt: 165.65 g/mol
InChI Key: AFNOMYJVKMTGPV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of 2-(2-Cyanoethyl)isothiourea monohydrochloride is 165.65 g/mol. The InChI string representation of its structure is InChI=1S/C4H7N3S.ClH/c5-2-1-3-8-4(6)7;/h1,3H2,(H3,6,7);1H .


Physical And Chemical Properties Analysis

The melting point of 2-(2-Cyanoethyl)isothiourea monohydrochloride is 165-166 °C .

Scientific Research Applications

Synthetic Organic Chemistry Applications

Isothioureas have been utilized as catalysts in asymmetric synthesis and chemical transformations. For instance, they promote the catalytic asymmetric α-functionalization of 3-alkenoic acids through formal cycloadditions, providing useful synthetic building blocks with excellent enantiocontrol (Morrill, Smith, Slawin, & Smith, 2014). This methodology extends to the synthesis of β-lactams and β-amino esters from arylacetic acid derivatives, showcasing high diastereocontrol and enantioselectivity (Smith, Douglas, Prevet, Shapland, Slawin, & Smith, 2014). Additionally, isothioureas catalyze the Michael addition-lactonization of carboxylic acids, leading to the synthesis of diesters and lactones with high stereocontrol (Morrill, Stark, Taylor, Smith, Squires, D'Hollander, Simal, Shapland, O'Riordan, & Smith, 2014).

Medicinal Chemistry Applications

Isothioureas have been evaluated for their potential as antileukemic agents. A study on novel S-(benzimidazol-2-ylmethyl)isothiourea derivatives demonstrated substantial cytotoxicity against human leukemia cell lines, suggesting their utility in developing new anticancer drugs (Koronkiewicz, Romiszewska, Chilmonczyk, & Kazimierczuk, 2015). Furthermore, the synthesis and antimicrobial activities of isothiourea derivatives have been explored, showing significant activity against a variety of bacterial strains, which highlights their potential in addressing antibiotic resistance (Kazimierczuk, Chalimoniuk, Laudy, Moo-Puc, Cedillo-Rivera, Starościak, & Chrapusta, 2010).

Safety And Hazards

This compound is classified as having acute toxicity (Category 4) for oral, dermal, and inhalation exposure. It can cause skin irritation (Category 2) and eye irritation (Category 2). It may also cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-cyanoethyl carbamimidothioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S.ClH/c5-2-1-3-8-4(6)7;/h1,3H2,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNOMYJVKMTGPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC(=N)N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30497323
Record name 2-Cyanoethyl carbamimidothioate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Cyanoethyl)isothiourea monohydrochloride

CAS RN

6634-40-8
Record name NSC51862
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Record name NSC43524
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43524
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Cyanoethyl carbamimidothioate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-(2-Cyanoethyl)isothiouronium chloride
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Synthesis routes and methods

Procedure details

The 3-chloropropanenitrile (4.32 g, 48.3 mmol) and thiourea (4.04 g, 53.1 mmol) are mixed in 40 ml of water. The mixture is heated to reflux for 3 to 4 hours. The reaction mixture is evaporated and 20 ml of ethanol is added and then evaporated as well. This is repeated three times. After that, 10 ml of methanol and 30 ml of acetone are added and the mixture is stirred for one hour. The crystalline material is filtered and the product is dried under high vacuum overnight to obtain S-(2-cyanoethyl)isothiourea hydrochloride.
Quantity
4.32 g
Type
reactant
Reaction Step One
Quantity
4.04 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

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